N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It might also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
The synthesis of a compound involves the processes used to create it. This could involve various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also involves understanding the compound’s stability, reactivity, and other chemical properties .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing derivatives of tetrahydropyrimidine compounds, including those related closely to the specified chemical. For instance, new derivatives have been synthesized for potential biological applications, showing significant antimicrobial activities against various bacterial and fungal strains (Akbari et al., 2008). These syntheses involve reactions with different aromatic aldehydes, followed by evaluations of their biological efficacy. The structural elucidation of these compounds was achieved using spectroscopic methods such as IR, 1H-NMR, and Mass spectrometry, ensuring the accurate identification of the synthesized molecules.
Biological Applications
- Antimicrobial Activity : Various synthesized tetrahydropyrimidine derivatives have exhibited antimicrobial properties. The structure-activity relationship (SAR) studies highlight the significance of the tetrahydropyrimidine scaffold in inhibiting the growth of bacteria and fungi, suggesting these compounds as potential antimicrobial agents (Limban et al., 2011).
- Inhibitors of NF-kappaB and AP-1 Gene Expression : Research has also investigated tetrahydropyrimidine derivatives as inhibitors of NF-kappaB and AP-1 transcription factors, which are crucial in inflammatory and immune responses. These inhibitors could potentially improve oral bioavailability and permeability, highlighting their therapeutic potential (Palanki et al., 2000).
- Anticonvulsant Properties : The crystal structures of anticonvulsant enaminones, including derivatives similar to the query compound, have been determined, providing insight into their potential anticonvulsant activities (Kubicki et al., 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-9-5-3-7-12(14)19)16(23-18(25)21-10)11-6-2-4-8-13(11)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKCHINIXPIMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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